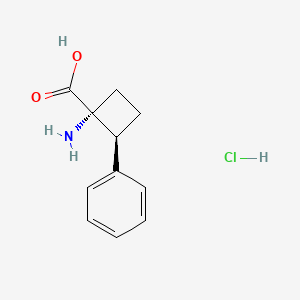
(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a cyclobutane ring substituted with an amino group and a phenyl group, making it a versatile building block for various chemical reactions and potential therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes. This step often requires photochemical conditions or the use of a catalyst to facilitate the cycloaddition.
Amino Group Introduction:
Phenyl Group Addition: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a cyclobutane derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride serves as a valuable intermediate for the synthesis of more complex molecules. Its chiral nature makes it useful in asymmetric synthesis and the study of stereochemistry.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acids and their derivatives. It can also serve as a model compound for understanding the behavior of cyclobutane-containing molecules in biological systems.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable building block for various industrial applications.
Wirkmechanismus
The mechanism of action of (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclobutane ring can provide rigidity to the molecule, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride
- (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride
- trans-2-Phenylcyclopropanamine hydrochloride
Uniqueness
(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to cyclopropane derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H14ClNO2 |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c12-11(10(13)14)7-6-9(11)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14);1H/t9-,11+;/m0./s1 |
InChI-Schlüssel |
SJXVUEGZDXVMIJ-QLSWKGBWSA-N |
Isomerische SMILES |
C1C[C@@]([C@@H]1C2=CC=CC=C2)(C(=O)O)N.Cl |
Kanonische SMILES |
C1CC(C1C2=CC=CC=C2)(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


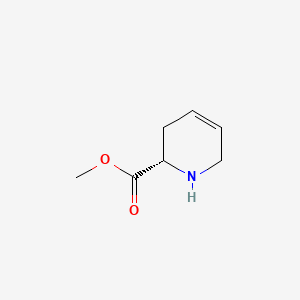


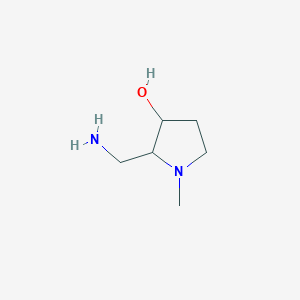
![4,4,10,10-Tetramethyl-5,6,9,10-tetrahydro-4H,8H-pyrido[3,2,1-ij][1,6]naphthyridine](/img/structure/B11762421.png)
![1H,3H-Thieno[3,4-c]furan-4-carboxylic acid](/img/structure/B11762430.png)
![(3aR,6aS)-4-methoxy-hexahydrofuro[3,4-b]furan-2-one](/img/structure/B11762434.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one](/img/structure/B11762445.png)
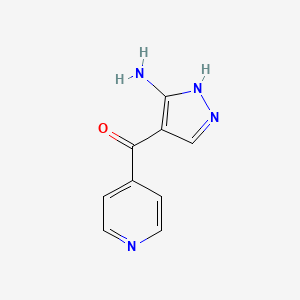
![2-((2,2,2-Trifluoroethyl)sulfonyl)benzo[d]thiazole](/img/structure/B11762453.png)
![(3aR,5S,6S,6aR)-6-Hydroxy-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B11762456.png)
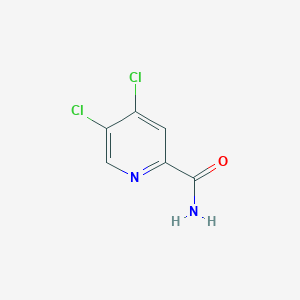
![ethyl (4aS,9bR)-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11762479.png)

